Topoisomerase I inhibitor 6

Description

Properties

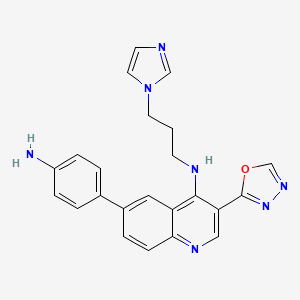

Molecular Formula |

C23H21N7O |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

6-(4-aminophenyl)-N-(3-imidazol-1-ylpropyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine |

InChI |

InChI=1S/C23H21N7O/c24-18-5-2-16(3-6-18)17-4-7-21-19(12-17)22(20(13-27-21)23-29-28-15-31-23)26-8-1-10-30-11-9-25-14-30/h2-7,9,11-15H,1,8,10,24H2,(H,26,27) |

InChI Key |

ZKIKODBQYDIGIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of a Potent Anticancer Agent: A Technical Guide to Topoisomerase I Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of Topoisomerase I (Top1) inhibitor 6, a potent indenoisoquinoline derivative with significant anticancer properties. This document details the experimental protocols for its synthesis and primary biological assay, presents key quantitative data, and visualizes its mechanism of action and synthetic workflow.

Core Concepts and Mechanism of Action

Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Anticancer agents targeting Top1, such as the indenoisoquinoline class of compounds, exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA (the Top1-DNA cleavage complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of the replication fork with these stalled complexes converts them into highly cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Topoisomerase I inhibitor 6, an indenoisoquinoline with an imidazole (B134444) motif, has demonstrated potent Top1 inhibition and cytotoxicity. Molecular modeling studies suggest that the imidazole substituent may enhance its activity through specific hydrogen bonding interactions with amino acid residues within the Top1-DNA complex.

Quantitative Data Summary

The biological activity of this compound has been evaluated for its cytotoxicity and its ability to inhibit Topoisomerase I. The compound has shown significant potency, comparable to the well-known Top1 inhibitor camptothecin (B557342).

| Parameter | Value | Assay | Reference |

| Mean Graph Midpoint (MGM) Cytotoxicity | 0.079 µM | NCI-60 Human Cancer Cell Line Screen | [1] |

| Topoisomerase I Inhibition | ++++ | DNA Relaxation Assay | [1] |

Note: The "++++" designation indicates Top1 inhibition comparable to 1 µM camptothecin in the referenced assay.[1] While the compound was evaluated in the National Cancer Institute's (NCI) 60 human cancer cell line screen, detailed GI50 values for each cell line are not publicly available. The MGM represents the mean of all tested cell lines.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic displacement reaction from a key indenoisoquinoline bromide intermediate. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

This protocol is based on the general procedure described for the synthesis of analogous indenoisoquinolines.[1]

Materials:

-

Indenoisoquinoline bromide intermediate (Compound 5 in the referenced literature)

-

Appropriate amine (e.g., histamine for the imidazole motif)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-dioxane (B91453)

-

Chloroform (B151607) (CHCl₃)

-

Water (H₂O)

-

Silica (B1680970) gel for flash chromatography

-

Standard laboratory glassware and equipment for heating and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the indenoisoquinoline bromide intermediate (1.0 equivalent), the desired amine (2.0 equivalents), and anhydrous potassium carbonate (4.0 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours with stirring.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the residue with water and extract the aqueous layer with chloroform (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel flash chromatography using an appropriate eluent system to afford the final this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which is the relaxation of supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Top1 assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1 mM spermidine, 5% glycerol, 0.1% BSA)

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control, dissolved in DMSO)

-

DMSO (vehicle control)

-

Stop buffer/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA and Top1 assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (camptothecin) and a vehicle control (DMSO).

-

Enzyme Addition: Add human Topoisomerase I to all tubes except for a negative control (no enzyme).

-

Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor, as compared to the control where the supercoiled DNA is converted to the relaxed form.

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of this compound at the molecular level.

Caption: Mechanism of action of this compound.

References

The Discovery and Development of Indenoisoquinoline Topoisomerase I Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and development of a novel class of non-camptothecin Topoisomerase I (Top1) inhibitors known as indenoisoquinolines. As a representative example of this class, this guide will focus on the preclinical and clinical development of LMP744 (also known as NSC 706744 or MJ-III-65), a potent Top1 inhibitor.

Introduction to Indenoisoquinoline Topoisomerase I Inhibitors

Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA.[1][2] It is a well-established target for cancer therapy. The camptothecin (B557342) class of Top1 inhibitors, such as topotecan (B1662842) and irinotecan, have been successfully used in the clinic. However, their limitations, including chemical instability of the lactone ring, drug resistance mediated by efflux pumps, and dose-limiting toxicities, have prompted the search for novel Top1 inhibitors.[2]

The indenoisoquinolines are a class of synthetic, non-camptothecin Top1 inhibitors designed to overcome these limitations.[2][3] They exhibit improved chemical stability and are not substrates for common drug efflux pumps.[4] LMP744 is a prominent member of this class that has advanced to clinical trials.[5]

Mechanism of Action

LMP744 exerts its anticancer activity by trapping the Topoisomerase I-DNA cleavage complex (Top1cc).[1] This action is similar to camptothecins but with some key differences. The binding of LMP744 to the Top1-DNA interface prevents the religation of the single-strand DNA break created by Top1.[1][2] The collision of the DNA replication fork with this stabilized Top1cc leads to the formation of irreversible double-strand DNA breaks.[2][5] This DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[1][6] Notably, the Top1cc formed by LMP744 is more persistent than that formed by camptothecin, and it is resistant to reversal upon drug removal.[7][8]

Signaling Pathway Diagram

Caption: Mechanism of action of LMP744.

Quantitative Data

The following tables summarize the quantitative data for LMP744 from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of LMP744

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-60 Panel (Mean) | Various | 15.5 | [9] |

| CEM | Leukemia | ~0.1 | [9] |

| CEM/C2 (Camptothecin-resistant) | Leukemia | Sensitive at 0.1 µM | [9] |

Table 2: Preclinical Pharmacokinetics of LMP744 in Mice

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 21.1 h | [10] |

| Clearance (CL) | 0.2 L/h | [10] |

| Area Under the Curve (AUC) | 4824.3 µg/mL*h | [10] |

| Volume of Distribution (Vd) | 3.1 L | [10] |

Table 3: Clinical Pharmacokinetics of LMP744 in Humans (at MTD of 190 mg/m²)

| Parameter | Value | Reference |

| Mean Half-life (t½) | 13.6 h (range 7.2–23.4 h) | [3] |

| Clearance (CL) | 90 L/h (approx.) | [11] |

| Central Volume of Distribution (Vc) | 200 L (approx.) | [11] |

| Peripheral Volume of Distribution (Vp) | 2500 L (approx.) | [11] |

Table 4: In Vivo Efficacy of LMP744 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCT-116 | Colon | 33.5 mg/kg IV, daily for 5 days | 53% tumor growth delay | [9] |

| A375 | Melanoma | 22.4 mg/kg IV, daily for 5 days | 34% tumor growth delay | [9] |

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of LMP744 are provided below.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.[12][13][14]

Materials:

-

3'-[³²P]-labeled DNA substrate (e.g., 117-bp oligonucleotide)[5]

-

Recombinant human Topoisomerase I

-

10x Top1 Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA[5]

-

LMP744 stock solution (in DMSO)

-

Stop Solution: 0.5% Sodium Dodecyl Sulfate (SDS)

-

Loading Dye: 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue[5]

-

Denaturing polyacrylamide gel (16%)[5]

Protocol:

-

Prepare reaction mixtures containing approximately 2 nM radiolabeled DNA substrate, 1x Top1 Reaction Buffer, and varying concentrations of LMP744 in a final volume of 20 µL.

-

Initiate the reaction by adding recombinant human Top1.

-

Incubate the reactions at 25°C for 20 minutes.[5]

-

Terminate the reactions by adding 0.5% SDS.[5]

-

Add two volumes of loading dye to each reaction.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments on a 16% denaturing polyacrylamide gel.[5]

-

Dry the gel and visualize the DNA bands by autoradiography.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

LMP744 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization buffer (e.g., DMSO or a solution of 16% SDS in 40% DMF, 2% acetic acid, pH 4.7)[15]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of LMP744 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of LMP744 that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[6][17]

Materials:

-

Cancer cell lines

-

LMP744 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

Protocol:

-

Treat cells with LMP744 at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[18][19][20]

Materials:

-

Cancer cell lines

-

LMP744 stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with LMP744 for a specified time to induce apoptosis.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

In Vivo Xenograft Efficacy Study

This protocol outlines the use of a mouse xenograft model to evaluate the antitumor activity of LMP744.[3]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., HCT-116)

-

LMP744 formulation for intravenous (IV) injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer LMP744 intravenously according to a predetermined dosing schedule (e.g., daily for 5 days). The control group receives the vehicle.[3]

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Discovery and Development Workflow

The discovery and development of LMP744 followed a structured process from initial screening to clinical evaluation.

Experimental Workflow Diagram

Caption: Drug discovery and development workflow.

Conclusion

The indenoisoquinolines, exemplified by LMP744, represent a promising class of non-camptothecin Topoisomerase I inhibitors. Their improved chemical stability and ability to overcome certain mechanisms of drug resistance offer potential advantages over existing therapies. The comprehensive preclinical and clinical evaluation of LMP744 has provided valuable insights into its mechanism of action, efficacy, and safety profile, paving the way for further development of this and related compounds in cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular topoisomerase I inhibition and antiproliferative activity by MJ-III-65 (NSC 706744), an indenoisoquinoline topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Topoisomerase I Inhibitor 6 (Compound 3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Topoisomerase I inhibitor 6 (Compound 3), a potent anti-cancer agent. This document details its chemical characteristics, mechanism of action, and summarizes key experimental data and protocols for its evaluation.

Core Properties and Chemical Structure

This compound (Compound 3) is a novel synthetic molecule identified as a potent inhibitor of human DNA topoisomerase I. It represents a promising candidate for cancer therapeutic development due to its efficacy in trapping the DNA-Topoisomerase I cleavage complex and its reduced cytotoxicity in non-cancerous cell lines.[1]

Chemical Identity:

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)-3-(piperidine-4-carbonylamino)thiourea |

| CAS Number | 2393082-56-7[1] |

| Molecular Formula | C₁₃H₁₇BrN₄OS |

| Molecular Weight | 357.27 g/mol |

| SMILES | C1=CC(=CC=C1NC(=S)NNC(=O)C2CCNCC2)Br |

Mechanism of Action

This compound (Compound 3) functions as a topoisomerase I poison. Unlike catalytic inhibitors that block the enzyme's activity, poisons like Compound 3 trap the transient covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the single-strand DNA break, leading to an accumulation of these breaks. The collision of the replication fork with these stalled complexes during DNA replication converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1]

Figure 1: Mechanism of action of this compound (Compound 3).

Quantitative Biological Activity

The cytotoxic effects of this compound (Compound 3) have been evaluated against various human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma | 2.5 |

| HEK293 | Normal Embryonic Kidney | > 10 |

Data sourced from the primary publication by Kundu B, et al. (2020) as cited by MedchemExpress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (Compound 3).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (Compound 3). Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT-based cell viability and cytotoxicity assay.

Topoisomerase I Relaxation Assay

This biochemical assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which is the relaxation of supercoiled DNA.

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the test compound (this compound) in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound (Compound 3) for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

The induction of DNA double-strand breaks by this compound (Compound 3) is expected to activate DNA damage response (DDR) pathways. While specific studies on the signaling pathways affected by this particular compound are not yet widely available, the mechanism of action suggests the involvement of key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are central to the DDR. Activation of these kinases would lead to the phosphorylation of downstream targets, including Chk1, Chk2, and p53, ultimately resulting in cell cycle arrest and the initiation of apoptosis.

Figure 3: Postulated signaling pathway activated by this compound.

References

An In-Depth Technical Guide to Topoisomerase I Inhibitor 6 and the DNA Cleavage Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Top1) is a vital enzyme in cellular processes, resolving DNA topological stress during replication, transcription, and recombination. Its essential role, particularly in rapidly proliferating cancer cells, has made it a prime target for anticancer therapies. Topoisomerase I inhibitors function by trapping the transient covalent complex formed between the enzyme and DNA, known as the Top1-DNA cleavage complex (Top1cc). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of replication forks with these stalled complexes converts them into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of a novel Topoisomerase I poison, designated as Topoisomerase I Inhibitor 6 (also referred to as Compound 3), with a focus on its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Introduction

DNA topoisomerases are ubiquitous enzymes that modulate the topological state of DNA.[1][2] Type IB topoisomerases, including human Top1, cleave a single DNA strand, form a transient 3'-phosphotyrosyl bond, and allow for controlled rotation of the downstream DNA segment to relieve supercoiling.[3] The subsequent re-ligation of the DNA backbone completes the catalytic cycle. A class of anticancer agents known as Top1 poisons exploit this mechanism by intercalating into the DNA at the cleavage site and stabilizing the Top1cc.[3][4] This prevents DNA re-ligation and transforms the essential enzyme into a cellular toxin.[3]

This compound is a recently developed, metabolically stable Top1 poison that has demonstrated significant potential as an anticancer agent.[5][6] It effectively traps the Top1-DNA cleavage complex and exhibits cytotoxicity against cancer cell lines.[5][7] This guide will delve into the technical details of its action and provide the necessary protocols for its study.

Mechanism of Action

This compound functions as a Top1 poison. The core of its mechanism involves the stabilization of the Top1-DNA cleavage complex. This ternary complex, consisting of the enzyme, the DNA substrate, and the inhibitor, is significantly more stable than the transient Top1cc formed during the normal catalytic cycle. The inhibitor binds at the interface of the enzyme and the cleaved DNA strand, physically hindering the re-ligation step.

The persistence of these stabilized single-strand breaks has profound cellular consequences. During the S-phase of the cell cycle, the advancing replication fork collides with the trapped Top1cc. This encounter leads to the formation of a double-strand break, a highly cytotoxic lesion. The cellular DNA damage response (DDR) is then activated, leading to cell cycle arrest, typically at the G2/M phase, and if the damage is irreparable, the induction of apoptosis.[8][9]

Mechanism of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound. This data is essential for comparing its efficacy and selectivity.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Assay | Incubation Time (hr) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | MTT | 48 | 2.5 | [7] |

| HEK293 | Non-cancerous | MTT | 48 | > 10 | [7] |

Table 2: Metabolic Stability

| System | Compound | Half-life (t1/2, min) | Reference |

| Human Liver Microsomes | This compound (Compound 3) | 69.1 | [5][6] |

| Human Liver Microsomes | Compound 1 (Precursor) | 9.9 | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Topoisomerase I DNA Relaxation Assay

This in vitro assay assesses the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Top1.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM spermidine, 50% glycerol, 10 mM DTT)

-

This compound

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose (B213101) gel (1%) in TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Top1 reaction buffer

-

200 ng of supercoiled plasmid DNA

-

Desired concentration of this compound (dissolved in DMSO, ensure final DMSO concentration is consistent across all reactions and does not exceed 1-2%)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted human Topoisomerase I (1-2 units) to each reaction mixture. The optimal amount of enzyme should be predetermined as the minimum required to fully relax the supercoiled DNA.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Load the entire reaction volume into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until there is adequate separation between supercoiled and relaxed DNA bands.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition is calculated relative to the control (no inhibitor).

Workflow for the Topoisomerase I DNA Relaxation Assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7) and non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Human Liver Microsome Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

Acetonitrile (B52724) (containing an internal standard)

-

LC-MS/MS system

Procedure:

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the HLM suspension and phosphate buffer.

-

Add this compound to initiate the reaction (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of this compound.

-

Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Signaling Pathways and Cellular Response

The induction of DNA double-strand breaks by this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

A key early event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.[8] This phosphorylation is carried out by kinases such as ATM and ATR and serves as a platform for the recruitment of DNA repair proteins to the site of damage. The accumulation of γH2AX can be visualized as discrete nuclear foci by immunofluorescence, providing a quantitative measure of DNA double-strand breaks.

Downstream of the DDR, cell cycle checkpoints are activated to halt cell cycle progression and allow time for DNA repair. The p53 tumor suppressor protein is often stabilized and activated in response to DNA damage, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to programmed cell death.

DNA Damage Response Pathway.

Conclusion

This compound is a promising anticancer agent that acts by poisoning Topoisomerase I and stabilizing the DNA cleavage complex. Its improved metabolic stability represents a significant advancement over earlier compounds. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and similar compounds for therapeutic applications. A thorough understanding of its mechanism of action and the cellular responses it elicits is crucial for its successful translation into clinical use.

References

- 1. Benu Brata Das [iacs.res.in]

- 2. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. TOPOTECAN (PD003417, UCFGDBYHRUNTLO-QHCPKHFHSA-N) [probes-drugs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Structural Analogues and Derivatives of Topoisomerase I Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drug development. Top1 inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death in rapidly dividing cancer cells. This technical guide provides an in-depth overview of a novel Topoisomerase I inhibitor, designated as compound 6 (also referred to as compound 3 in primary literature), and its structural analogues. This document details their chemical structures, biological activities, and the experimental protocols used for their evaluation, providing a comprehensive resource for researchers in oncology and medicinal chemistry.

Core Compound and Structural Analogues

The primary compound of interest, Topoisomerase I inhibitor 6, is chemically identified as 1-(4-bromophenyl)-3-(piperidine-4-carbonylamino)thiourea . Research in this area has focused on modifying a precursor molecule, compound 1 , to improve its metabolic stability. Compound 6 emerged as an optimized lead compound with enhanced pharmacokinetic properties.

Chemical Structures

The core chemical structures of the parent compound and its key analogue are presented below.

| Compound ID | Chemical Name | Structure |

| 1 | Precursor Compound | Structure not fully detailed in available abstracts, but is the precursor to Compound 6. |

| 6 (3) | 1-(4-bromophenyl)-3-(piperidine-4-carbonylamino)thiourea |  [1] [1] |

Quantitative Biological Data

The biological activity of this compound and its precursor has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, comparing the metabolic stability and cytotoxic effects of these compounds.

Table 1: Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½) in HLM | Intrinsic Clearance |

| 1 | 9.9 min | High |

| 6 (3) | 69.1 min | Data not available in abstracts |

Table 2: Cytotoxicity (IC50) Data

| Compound | Cell Line | IC50 | Assay Duration |

| 6 (3) | MCF7 (Human breast adenocarcinoma) | 2.5 µM | 48 hr |

| 6 (3) | HEK293 (Human embryonic kidney) | > 10 µM | 48 hr |

Mechanism of Action and Signaling Pathway

Topoisomerase I inhibitors, including compound 6 , act as "poisons" by trapping the Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme during its catalytic cycle. The collision of the replication fork with this trapped complex leads to the formation of a double-strand break, which, if not repaired, triggers apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Synthesis of 1-(4-bromophenyl)-3-(piperidine-4-carbonylamino)thiourea (Compound 6)

While the specific, detailed synthesis protocol for Compound 6 from the primary literature is not available, a general procedure for the synthesis of acyl thiourea (B124793) derivatives is as follows:

-

Activation of Carboxylic Acid: The piperidine-4-carboxylic acid is activated, typically by conversion to an acid chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Formation of Acyl Isothiocyanate: The activated carboxylic acid is reacted with a source of thiocyanate, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent (e.g., acetone) to form the acyl isothiocyanate intermediate.

-

Reaction with Amine: The acyl isothiocyanate is then reacted with 4-bromoaniline (B143363) in a suitable solvent. The amine nitrogen attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the final 1,3-disubstituted thiourea product.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethyl acetate) to yield the pure compound.

Topoisomerase I DNA Relaxation/Cleavage Assay

This assay is used to determine the inhibitory activity of the compounds on Topoisomerase I.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically Tris-HCl, KCl, MgCl₂, EDTA, and BSA).

-

Incubation with Inhibitor: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified human Topoisomerase I enzyme.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA relaxation by the enzyme.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of Topoisomerase I is determined by the persistence of the supercoiled DNA band at increasing concentrations of the inhibitor.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the compounds against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. In viable cells, mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Human Liver Microsome (HLM) Stability Assay

This assay is used to evaluate the metabolic stability of the compounds.

-

Reaction Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this plot is used to calculate the half-life (t½) and the intrinsic clearance of the compound.

Experimental Workflow Visualization

References

In Silico Modeling of Topoisomerase I Inhibitor Binding: A Technical Guide

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of inhibitors to Human Topoisomerase I (Top1). Due to the limited specific research on a compound formally named "Topoisomerase I inhibitor 6," this document will focus on a representative and well-studied Topoisomerase I inhibitor, often designated as "compound 6" or "c6" in scientific literature. The principles and protocols described herein are broadly applicable to the in silico investigation of other Top1 inhibitors.

Topoisomerase I is a crucial nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes like replication and transcription.[1] It achieves this by creating a transient single-strand break in the DNA, forming a covalent Top1-DNA complex.[2] Inhibitors of Top1, such as the well-known camptothecin (B557342) and its derivatives, act by stabilizing this complex.[1][3] This stabilization prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering apoptosis in cancer cells.[3] Consequently, Top1 is a significant target for anticancer drug development.[4]

In silico modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the binding mechanisms of Top1 inhibitors.[4][5] These methods provide insights into the binding poses, interaction energies, and the stability of the inhibitor-protein-DNA ternary complex, thereby guiding the rational design of more potent and specific anticancer agents.[4]

Quantitative Binding Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery. For Topoisomerase I inhibitors, this is often quantified by metrics such as binding affinity (in kcal/mol) from docking studies or IC50 values from in vitro assays. The following table summarizes representative binding affinity data for a Topoisomerase I inhibitor referred to as "compound 6" in a comparative study, alongside the well-characterized inhibitor, Camptothecin (CPT).

| Compound | Binding Affinity (kcal/mol) | Reference |

| Compound 6 (c6) | -9.1 | [3] |

| Camptothecin (CPT) | -8.5 | [3] |

Experimental Protocols

The in silico analysis of Topoisomerase I inhibitor binding typically involves a multi-step computational workflow. The core components are molecular docking to predict the binding pose and molecular dynamics simulations to assess the stability of the complex over time.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

-

Receptor and Ligand Preparation :

-

The three-dimensional crystal structure of the human Topoisomerase I-DNA covalent complex is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1T8I.[3][6]

-

The co-crystallized ligand (e.g., camptothecin) and water molecules are removed from the PDB file.[3]

-

Polar hydrogen atoms and appropriate charges (e.g., Kollman charges for the protein and Gasteiger charges for the ligand) are added to the receptor and ligand structures using software like AutoDockTools.[3]

-

The ligand structure is optimized for its three-dimensional conformation.

-

-

Grid Box Generation :

-

A grid box is defined around the active site of the Topoisomerase I-DNA complex, encompassing the known binding site of inhibitors like camptothecin.[3] This box defines the search space for the docking algorithm.

-

-

Docking Simulation :

-

Molecular docking is performed using software such as AutoDock Vina.[3] The program systematically samples different conformations and orientations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.[3]

-

-

Analysis of Results :

-

The resulting docked poses are analyzed based on their binding affinity scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues and DNA bases.[7]

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex.[8]

-

System Preparation :

-

The most promising docked pose of the inhibitor within the Topoisomerase I-DNA complex is selected as the starting structure for the MD simulation.[5]

-

The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Force field parameters (e.g., AMBER, GROMOS) are assigned to the protein, DNA, and ligand.[8]

-

-

Energy Minimization :

-

The energy of the system is minimized to remove steric clashes and unfavorable geometries.[6]

-

-

Equilibration :

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system reaches a stable state.[6]

-

-

Production MD Run :

-

A production MD simulation is run for a significant duration (e.g., nanoseconds to microseconds) to generate a trajectory of the atomic motions.[8]

-

-

Trajectory Analysis :

-

The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions over time.[8]

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[8]

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and the receptor.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.

-

-

Visualizations

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of Topoisomerase I inhibitor binding.

Topoisomerase I Inhibition Signaling Pathway

Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor [mdpi.com]

- 7. Binding mode analysis of topoisomerase inhibitors, 6-arylamino-7-chloro-quinazoline-5,8-diones, within the cleavable complex of human topoisomerase I and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Investigations of Human DNA-Topoisomerase I Interacting with Novel Dewar Valence Photo-Adducts: Insights into Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Topoisomerase I Inhibitor 6

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of Topoisomerase I inhibitor 6 (also referred to as Compound 3), a potent inhibitor of Topoisomerase I. This compound traps the DNA-Top1 cleavage complex, leading to cytotoxicity in cancer cells.[1] The following protocols cover the assessment of its cytotoxic effects, its impact on the cell cycle, and its ability to induce DNA damage.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Incubation Time (hr) | IC₅₀ (µM) | Reference |

| MCF7 | Human Breast Cancer | MTT | 48 | 2.5 | [1] |

| HEK293 | Human Embryonic Kidney | MTT | 48 | >10 | [1] |

Note: The higher IC₅₀ value in the non-cancerous HEK293 cell line suggests some level of selectivity for cancer cells.[1]

Mechanism of Action Overview

Topoisomerase I inhibitors function by interrupting the normal catalytic cycle of the Topoisomerase I enzyme.[2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4][5][6] Topoisomerase I inhibitors, such as this compound, stabilize the covalent intermediate complex formed between the enzyme and DNA, known as the cleavable complex.[1][5][6] The persistence of these complexes can lead to the formation of lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering cell cycle arrest and apoptosis.[4][7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[8]

Materials:

-

Cancer cell lines (e.g., MCF7) and a non-cancerous cell line (e.g., HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: DNA Damage Response (DDR) Assay by Immunofluorescence

This protocol visualizes DNA double-strand breaks by detecting the phosphorylation of histone H2A.X (γH2AX), a marker of the DNA damage response.[8]

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., around the IC₅₀ value) for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes, then wash twice with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes.[8]

-

Blocking and Antibody Incubation: Wash twice with PBS. Block with blocking solution for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.[8]

-

Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[8]

-

Imaging: Mount the coverslips on slides with antifade medium. Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression by staining DNA with propidium (B1200493) iodide (PI) and analyzing it via flow cytometry.

Materials:

-

Cultured cells

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization, then collect them by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vitro Topoisomerase I DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the Topoisomerase I-DNA cleavage complex.[9] This is often done using a supercoiled plasmid DNA substrate.[10]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I assay buffer

-

This compound

-

Stop buffer/gel loading dye (containing SDS and proteinase K)

-

Agarose (B213101) gel and electrophoresis system

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1X assay buffer, supercoiled DNA, and the desired concentration of this compound.

-

Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor and a control with a known inhibitor (e.g., camptothecin).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye. This will digest the protein and denature the DNA.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize it under UV light. An increase in the nicked or linear form of the plasmid DNA in the presence of the inhibitor indicates the stabilization of the cleavage complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Topoisomerase I Inhibitor 6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes such as replication and transcription. It functions by introducing transient single-strand breaks in the DNA backbone.[1] Topoisomerase I inhibitors are a class of anticancer agents that trap the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1][2] This stabilization leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks (DSBs) when a replication fork collides with the trapped complex, ultimately triggering cell cycle arrest and apoptosis.[1]

Topoisomerase I inhibitor 6, also referred to as Compound 3, is a potent, non-camptothecin Topoisomerase I poison.[3] It effectively traps the DNA-Top1 cleavage complex and has demonstrated cytotoxic activity against cancer cell lines while showing lower toxicity in non-cancerous cells.[3] These characteristics make it a compound of significant interest for cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its cytotoxic effects, and detailed experimental procedures.

Chemical Properties

| Property | Value |

| Compound Name | This compound (Compound 3) |

| CAS Number | 2393082-56-7 |

| Molecular Formula | C₂₃H₂₁N₇O |

| Molecular Weight | 411.46 g/mol |

| Mechanism of Action | Topoisomerase I poison; traps the Top1-DNA cleavage complex.[3] |

Data Presentation

The cytotoxic activity of this compound has been evaluated in both cancerous and non-cancerous human cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 48 hours of treatment.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF-7 | Human breast adenocarcinoma | 2.5 | [3] |

| HEK293 | Human embryonic kidney | > 10 | [3] |

Signaling Pathway

This compound, as a Top1 poison, initiates a cascade of cellular events stemming from the stabilization of the Top1-DNA cleavage complex. The collision of a replication fork with this complex during the S-phase of the cell cycle is a critical event, leading to the formation of a one-ended double-strand break (DSB). This DNA damage triggers the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM and ATR are activated, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these checkpoints leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. This is often mediated by the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and programmed cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-cell activity of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Non-cancerous cell line (e.g., HEK293) for selectivity assessment

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubate the plate for 48 hours.[3]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cell line of interest

-

This compound

-

Complete culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Troubleshooting

-

Low Cytotoxicity:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the inhibitor is fully dissolved in the stock solution and diluted properly in the culture medium.

-

-

High Variability in Results:

-

Ensure uniform cell seeding density.

-

Mix the inhibitor dilutions thoroughly before adding to the cells.

-

Perform washes carefully to avoid cell loss.

-

-

Inhibitor Precipitation:

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%).

-

Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.

-

Conclusion

This compound is a potent anticancer agent that induces cytotoxicity in cancer cells through the stabilization of the Top1-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and apoptosis. The protocols provided herein offer a framework for researchers to effectively utilize this compound in cell culture-based assays to further investigate its therapeutic potential.

References

Application Notes and Protocols: Topoisomerase I Inhibitor 6 In Vitro Cytotoxicity Assays

Introduction

Topoisomerase I (Top1) is a vital nuclear enzyme that mitigates torsional stress in DNA during critical cellular processes like replication and transcription by creating transient single-strand breaks.[1][2] The inhibition of this enzyme has become a successful strategy in cancer therapy.[1] Topoisomerase I inhibitors act by trapping the covalent Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand.[2] When a replication fork collides with this trapped complex, the single-strand break is converted into a lethal double-strand break, which can initiate cell cycle arrest and programmed cell death (apoptosis).[2][3]

Topoisomerase I inhibitor 6 is a potent, non-camptothecin compound that effectively traps the DNA-Top1 cleavage complex.[4] It has demonstrated significant cytotoxic activity and is under investigation for its potential as an anticancer agent.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound. The document includes detailed protocols for common assays, guidelines for data presentation, and visualizations of the experimental workflow and the inhibitor's mechanism of action.

Mechanism of Action of Topoisomerase I Inhibitors

Topoisomerase I inhibitors do not bind to the enzyme or DNA alone but rather stabilize the transient "cleavable complex" formed during the catalytic cycle.[3][5] This stabilization prevents the enzyme from resealing the single-strand break it creates.[6] The accumulation of these stalled complexes is not inherently cytotoxic but becomes lethal when they are encountered by the DNA replication machinery.[3] The collision of a replication fork with the stabilized complex leads to the formation of irreversible DNA double-strand breaks.[2][3] This extensive DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically at the S or G2/M phase, and ultimately triggers apoptosis.[2][7]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the viability of a cell population by 50%. This data is typically generated by performing dose-response experiments across a panel of cancer cell lines.

Table 1: Representative Cytotoxic Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) [Representative Data] |

| HCT-116 | Colon Carcinoma | 3.5 ± 0.4 |

| MDA-MB-231 | Breast Adenocarcinoma | 6.0 ± 0.7 |

| DU-145 | Prostate Carcinoma | 4.1 ± 0.5 |

| SKOV-3 | Ovarian Cancer | 3.8 ± 0.9 |

| A549 | Lung Carcinoma | 7.2 ± 1.1 |

| BJ1 | Normal Fibroblast | > 50 |

Note: The data presented in this table is for illustrative purposes only and is intended to represent typical results obtained from in vitro cytotoxicity assays.

Experimental Workflow for Cytotoxicity Assays

The general workflow for assessing the in vitro cytotoxicity of a compound involves several key stages, from initial cell culture preparation to final data analysis. This standardized process ensures reproducibility and comparability of results.

Experimental Protocols

Detailed methodologies for three widely used in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[9] The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS), stored protected from light[9][10]

-

Solubilization solution (e.g., 100% DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere, protected from light.[11][12]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are completely dissolved.[10]

-

Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) × 100

-

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

SRB (Sulforhodamine B) Assay

Principle: The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of cells.[13] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is directly proportional to the total protein mass, which reflects the number of viable cells.[13]

Materials:

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% (v/v) acetic acid

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)[13]

-

Microplate reader capable of measuring absorbance at ~510-570 nm

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

-

Cell Fixation: After the treatment incubation period, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the supernatant.[13] Incubate the plate at 4°C for 1 hour to fix the cells.[13][14]

-